![molecular formula C16H18N4O3S4 B2672565 1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide CAS No. 1060185-83-2](/img/structure/B2672565.png)
1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a piperidine ring, a bis(thiazole) ring, and a benzo ring. The compound also contains a methylsulfonyl group and a methylthio group.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 487.6±55.0 °C and a predicted density of 1.60±0.1 g/cm3 . The predicted pKa is 0.75±0.50 .Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Activity : The synthesis of new heterocycles based on 1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide and related compounds has shown significant antimicrobial activity. For instance, El‐Emary, Al-muaikel, and Moustafa (2002) demonstrated the synthesis of sulfonamides and their derivatives, exploring their potential in antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002).
Biological Activities and Binding Affinity : The research by Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, evaluating their biological activities, including enzyme inhibition and molecular docking studies to assess their binding affinities and orientations within active sites of specific proteins (Khalid et al., 2016).
Theoretical and Computational Studies
- Drug Utilization Studies : Theoretical investigations into antimalarial sulfonamides for COVID-19 drug applications utilized computational calculations and molecular docking studies. This research aimed to evaluate the reactivity and potential efficacy of sulfonamide derivatives, including those structurally related to the compound , for their use in treating diseases such as malaria and COVID-19 (Fahim & Ismael, 2021).
Mechanism of Action
The mechanism of action for this compound is not specified in the retrieved data. As it’s intended for research use only, it’s likely that its mechanism of action is still under investigation.
properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S4/c1-24-16-18-11-4-3-10-12(13(11)26-16)25-15(17-10)19-14(21)9-5-7-20(8-6-9)27(2,22)23/h3-4,9H,5-8H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGABOYETIADLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4CCN(CC4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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